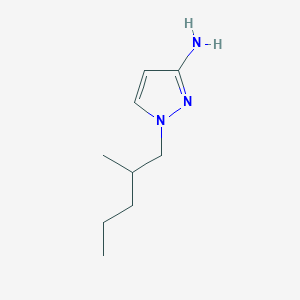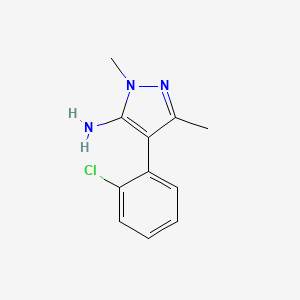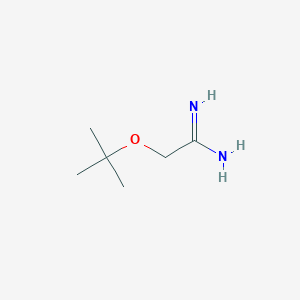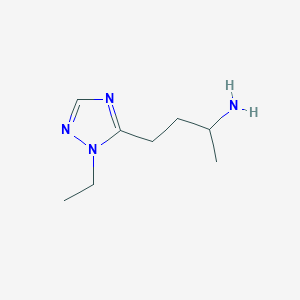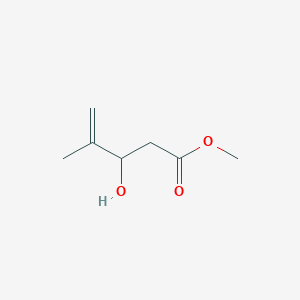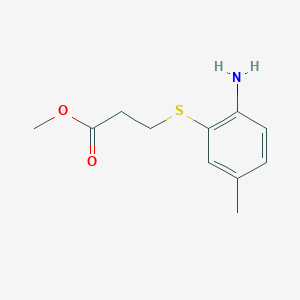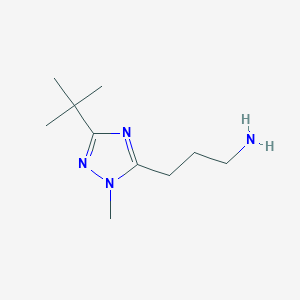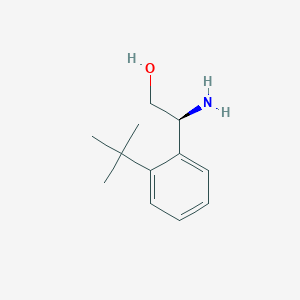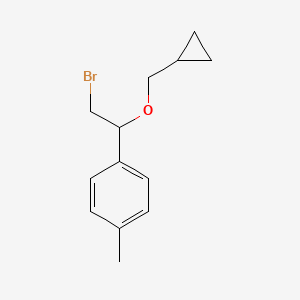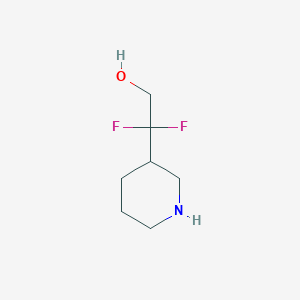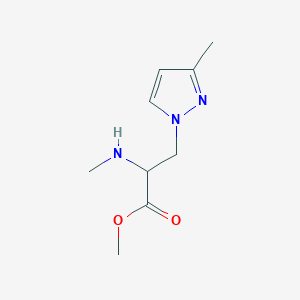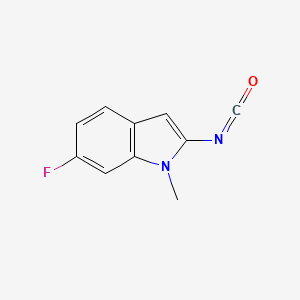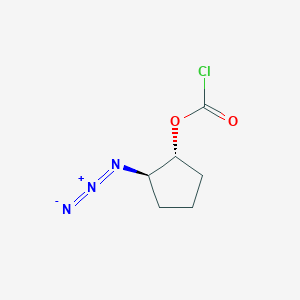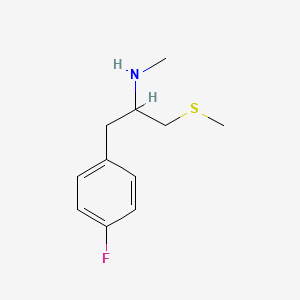
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group, a methylthio group, and a propan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Alkylation: The fluorophenyl intermediate is then subjected to alkylation to introduce the propan-2-amine backbone.
Methylation and Thiolation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves the sequential addition of reagents in a controlled environment.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine involves its interaction with various molecular targets. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, influencing their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Modulate Neurotransmitter Release: It can modulate the release of neurotransmitters, impacting neural signaling.
類似化合物との比較
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluoromethamphetamine: Another substituted amphetamine with similar properties.
2-Fluoroamphetamine: A related compound with distinct pharmacological effects.
Uniqueness
1-(4-Fluorophenyl)-N-methyl-3-(methylthio)propan-2-amine is unique due to the presence of both a fluorophenyl group and a methylthio group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C11H16FNS |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-N-methyl-3-methylsulfanylpropan-2-amine |
InChI |
InChI=1S/C11H16FNS/c1-13-11(8-14-2)7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 |
InChIキー |
KLSIBWTZNWZCCS-UHFFFAOYSA-N |
正規SMILES |
CNC(CC1=CC=C(C=C1)F)CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


